molecular formula C27H26N2O2 B4672963 N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]

N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]

Cat. No. B4672963
M. Wt: 410.5 g/mol
InChI Key: YOTVZKXVRNOWIN-DISAMGIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAA is a type of acrylamide derivative that is commonly used as a cross-linking agent in polymer chemistry. It has also been studied for its potential use as a molecular probe in biochemistry and as a therapeutic agent in medicine. In

Mechanism of Action

The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is based on its ability to form covalent bonds with proteins. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] contains two acrylamide groups that can react with the amino groups of lysine residues in proteins. This reaction results in the formation of stable cross-links between protein molecules. The cross-linking of proteins can lead to changes in protein structure and function, which can have a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] depend on the specific proteins that are cross-linked. In polymer chemistry, the cross-linking of polymer chains can lead to the formation of new materials with unique properties. In biochemistry, the cross-linking of proteins can lead to changes in protein structure and function, which can have a variety of biological effects. In medicine, the cross-linking of proteins can be used to selectively target cancer cells or to develop new drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] in lab experiments include its ability to selectively cross-link proteins, its site-specificity, and its stability. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to study protein-protein interactions in complex biological systems and to identify protein-protein interaction sites. Its stability makes it an ideal candidate for the development of new materials and drug delivery systems.
The limitations of using N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] in lab experiments include its potential toxicity and the difficulty of controlling the degree of cross-linking. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be toxic to cells at high concentrations, and its ability to cross-link proteins can lead to changes in protein structure and function that may not be desirable.

Future Directions

There are many potential future directions for the study of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]. In polymer chemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to develop new materials with unique properties, such as shape-memory polymers and self-healing materials. In biochemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to study protein-protein interactions in complex biological systems, such as the human proteome. In medicine, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to develop new cancer treatments and drug delivery systems.
Conclusion:
In conclusion, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], or N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is a type of acrylamide derivative that is commonly used as a cross-linking agent in polymer chemistry and has been studied for its potential use as a molecular probe in biochemistry and as a therapeutic agent in medicine. The synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] have been discussed in this paper.

Scientific Research Applications

N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been widely studied for its potential applications in various fields of research. In polymer chemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is commonly used as a cross-linking agent for the synthesis of hydrogels and other polymeric materials. Its ability to form stable cross-links between polymer chains makes it an ideal candidate for the development of new materials with unique properties.
In biochemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been studied as a molecular probe for the detection of protein-protein interactions. Its ability to cross-link proteins in a site-specific manner makes it a valuable tool for studying protein structure and function. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has also been used as a tool for the identification of protein-protein interaction sites in complex biological systems.
In medicine, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been studied for its potential use as a therapeutic agent. Its ability to cross-link proteins has been exploited for the development of new drug delivery systems. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has also been studied for its potential use in cancer therapy. Its ability to selectively cross-link cancer cells makes it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

(E)-N-[4-methyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]phenyl]-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-19-4-9-22(10-5-19)13-16-26(30)28-24-15-8-21(3)18-25(24)29-27(31)17-14-23-11-6-20(2)7-12-23/h4-18H,1-3H3,(H,28,30)(H,29,31)/b16-13+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTVZKXVRNOWIN-DISAMGIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)C)NC(=O)C=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)C)NC(=O)/C=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(4-methylphenyl)prop-2-enamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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